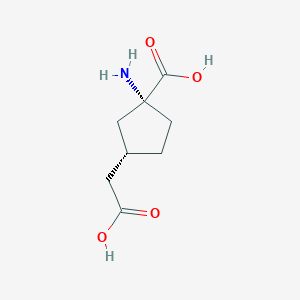

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Descripción general

Descripción

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a chiral compound featuring both amino and carboxylic acid functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentane derivatives, which are functionalized to introduce the amino and carboxymethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

ACPC serves as a critical building block in the synthesis of various pharmaceuticals. Its structural similarity to natural amino acids makes it a valuable compound in drug design, particularly for targeting neurological disorders. Research indicates that ACPC can modulate neurotransmitter activity, which is essential for developing treatments for conditions such as depression and anxiety disorders .

Neuroscience Applications

The compound has been studied for its potential neuroprotective effects. Investigations into its role as an inhibitor of human Ornithine Aminotransferase (hOAT) demonstrate its relevance in metabolic pathways associated with hepatocellular carcinoma (HCC). The inhibition mechanism involves the formation of an activated 1,1’-difluoroolefin through fluoride ion elimination, which subsequently leads to conjugate addition and hydrolysis . This interaction highlights ACPC's potential in cancer therapy and neuroprotection.

Biochemical Research

Amino Acid Metabolism Studies

ACPC is utilized in biochemical research to explore amino acid metabolism and protein synthesis. Its unique functional groups allow researchers to study enzyme-substrate interactions effectively. The compound's chirality also provides insights into the specificity of enzyme activities and cellular functions .

Material Science

Polymer Formulations

In material science, ACPC can be incorporated into polymer formulations to enhance properties such as flexibility and strength. This application is particularly beneficial for developing advanced materials used in various industrial applications . The ability of ACPC to modify material properties opens avenues for innovation in product design.

Food Industry

Flavor Enhancement and Preservation

The food industry explores ACPC for its potential as a flavor enhancer or preservative. Its amino acid derivative properties contribute to improving food safety and quality. Research into its applications in food technology suggests that it may help extend shelf life while enhancing taste profiles .

Mecanismo De Acción

The mechanism by which (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral biological molecules, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentane-1-carboxylic acid: Lacks the amino group, making it less versatile in reactions.

1-amino-1-cyclopentanecarboxylic acid: Similar structure but different stereochemistry, leading to different biological activities.

Cyclopentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups but no amino group.

Uniqueness

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and interactions, making it valuable in various scientific and industrial applications.

Actividad Biológica

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative notable for its unique stereochemistry and functional groups, which include both amino and carboxylic acid moieties. This compound has garnered attention in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer treatment.

The molecular formula of this compound is C₈H₁₃NO₄, with a molecular weight of 187.19 g/mol. The compound features two carboxyl groups and one amino group that contribute significantly to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₄ |

| Molecular Weight | 187.19 g/mol |

| Functional Groups | Amino, Carboxylic |

| Stereochemistry | (1R,3S) |

The biological activity of this compound primarily involves its interaction with specific enzymes. Notably, it has been identified as a potent inactivator of human Ornithine Aminotransferase (hOAT), an enzyme implicated in the metabolic pathways associated with hepatocellular carcinoma (HCC). The compound inhibits hOAT through a mechanism involving fluoride ion elimination leading to the formation of an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis.

Inhibitory Effects on Enzymes

Research indicates that this compound effectively inhibits the growth of HCC in experimental models. In studies conducted on athymic mice implanted with human-derived HCC cells, doses as low as 0.1 mg/kg demonstrated significant anti-tumor effects. The compound's ability to selectively target hOAT makes it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other cyclopentane derivatives:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₈H₁₃NO₄ | Inhibitor of hOAT; anti-cancer properties |

| Cyclopentane-1-carboxylic acid | C₅H₈O₂ | Lacks amino group; limited biological activity |

| 1-amino-1-cyclopentanecarboxylic acid | C₈H₁₃NO₂ | Similar structure but different stereochemistry |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Study on Hepatocellular Carcinoma : A study demonstrated that this compound inhibited tumor growth in mice models by targeting metabolic pathways involving hOAT.

- Molecular Dynamics Simulations : Advanced computational methods have been employed to understand the binding affinity between this compound and target proteins involved in tumorigenesis. These simulations provide insights into the molecular interactions that underpin the biological effects observed in vivo .

Propiedades

IUPAC Name |

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVGUDWLQNWIQ-SVGQVSJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@H]1CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666415 | |

| Record name | (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-80-3 | |

| Record name | (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.